molecular formula C7H12O B14213957 (2S)-4-Methylhexa-4,5-dien-2-ol CAS No. 821782-61-0

(2S)-4-Methylhexa-4,5-dien-2-ol

Katalognummer: B14213957
CAS-Nummer: 821782-61-0
Molekulargewicht: 112.17 g/mol
InChI-Schlüssel: HANHXRULGBXQPN-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-4-Methylhexa-4,5-dien-2-ol is an organic compound characterized by its unique structure, which includes a methyl group and a hexa-4,5-dien-2-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Methylhexa-4,5-dien-2-ol typically involves the use of specific reagents and conditions to achieve the desired stereochemistry and functional groups. One common method involves the use of a chiral catalyst to induce the formation of the (2S) enantiomer. The reaction conditions often include controlled temperatures and the use of solvents that facilitate the desired reaction pathway.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-4-Methylhexa-4,5-dien-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2S)-4-Methylhexa-4,5-dien-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a useful tool for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, this compound may have potential applications as a precursor for the synthesis of pharmaceutical compounds. Its reactivity and functional groups make it a valuable intermediate in drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Wirkmechanismus

The mechanism of action of (2S)-4-Methylhexa-4,5-dien-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved may include oxidation-reduction reactions, substitution reactions, and other metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2S)-4-Methylhexa-4,5-dien-2-ol include other hexa-dien-2-ol derivatives and compounds with similar functional groups. Examples include:

  • (2S)-4-Methylhexa-3,4-dien-2-ol
  • (2S)-4-Methylhexa-5,6-dien-2-ol

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the position of the methyl group

Eigenschaften

CAS-Nummer

821782-61-0

Molekularformel

C7H12O

Molekulargewicht

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-4-6(2)5-7(3)8/h7-8H,1,5H2,2-3H3/t7-/m0/s1

InChI-Schlüssel

HANHXRULGBXQPN-ZETCQYMHSA-N

Isomerische SMILES

C[C@@H](CC(=C=C)C)O

Kanonische SMILES

CC(CC(=C=C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.